molecular formula C16H30CdO4 B12655221 Cadmium dimethylhexanoate CAS No. 93983-65-4

Cadmium dimethylhexanoate

Katalognummer: B12655221
CAS-Nummer: 93983-65-4
Molekulargewicht: 398.82 g/mol
InChI-Schlüssel: HROVERDXELZCEW-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cadmium dimethylhexanoate is an organometallic compound with the chemical formula C16H30CdO4. It is a cadmium salt of dimethylhexanoic acid and is known for its applications in various fields, including chemistry and industry. The compound is characterized by its molecular weight of 398.818 g/mol and its unique structural properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cadmium dimethylhexanoate can be synthesized through the reaction of cadmium oxide (CdO) with dimethylhexanoic acid. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions to ensure the complete formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where cadmium oxide is reacted with dimethylhexanoic acid. The process involves precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified through crystallization or distillation techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Cadmium dimethylhexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Cadmium dimethylhexanoate has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other cadmium-containing compounds.

    Biology: Studied for its interactions with biological molecules and potential toxicological effects.

    Medicine: Investigated for its potential use in targeted drug delivery systems.

    Industry: Utilized in the production of cadmium-based catalysts and materials

Wirkmechanismus

The mechanism by which cadmium dimethylhexanoate exerts its effects involves several molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Cadmium dimethylhexanoate can be compared with other cadmium-containing compounds such as:

Uniqueness: this compound is unique due to its specific ligand structure, which imparts distinct chemical and physical properties compared to other cadmium compounds. Its applications in targeted drug delivery and material synthesis highlight its versatility and importance in scientific research .

Eigenschaften

CAS-Nummer

93983-65-4

Molekularformel

C16H30CdO4

Molekulargewicht

398.82 g/mol

IUPAC-Name

cadmium(2+);2,2-dimethylhexanoate

InChI

InChI=1S/2C8H16O2.Cd/c2*1-4-5-6-8(2,3)7(9)10;/h2*4-6H2,1-3H3,(H,9,10);/q;;+2/p-2

InChI-Schlüssel

HROVERDXELZCEW-UHFFFAOYSA-L

Kanonische SMILES

CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].[Cd+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.